molecular formula C17H20ClN3O4S B2620015 1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2379977-52-1

1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2620015
CAS No.: 2379977-52-1
M. Wt: 397.87
InChI Key: QBQJHVZKKSEXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a sophisticated synthetic piperidine derivative designed for pharmaceutical research and biochemical screening applications. This unique molecular architecture incorporates two pharmaceutically relevant motifs: a 5-chloro-2-methoxybenzoyl group and a (1-methyl-1H-imidazol-2-yl)sulfonyl moiety attached to the piperidine scaffold. The presence of the chlorinated methoxybenzoyl component suggests potential interaction with various biological targets, as similar structural features appear in compounds with documented pharmacological activity . The N-methylimidazole sulfonyl group contributes to the molecule's electronic properties and may enhance binding affinity toward certain enzyme classes, particularly those with sulfonyl group recognition sites. Researchers investigating kinase inhibition, protease modulation, or other enzymatic processes may find this compound valuable due to its potential as a scaffold for structure-activity relationship studies. The piperidine core serves as a conformationally constrained framework that restricts molecular geometry, potentially leading to improved target selectivity compared to more flexible analogs. This compound is provided exclusively for research purposes in biochemical assay development, target validation, and medicinal chemistry optimization. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment and proper ventilation.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-20-10-7-19-17(20)26(23,24)13-5-8-21(9-6-13)16(22)14-11-12(18)3-4-15(14)25-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQJHVZKKSEXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This reaction is typically carried out using thionyl chloride (SOCl2) under reflux conditions.

    Coupling with Piperidine: The chlorinated benzoyl intermediate is then coupled with piperidine in the presence of a base such as triethylamine (TEA) to form the benzoyl-piperidine intermediate.

    Introduction of the Imidazole Ring: The final step involves the sulfonylation of the benzoyl-piperidine intermediate with 1-methyl-1H-imidazole-2-sulfonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group on the piperidine ring acts as a leaving group under nucleophilic conditions. Key reactions include:

Reaction Type Reagents/Conditions Product Reference
Sulfonyl Replacement Amines, alcohols, or thiols in DMF4-substituted piperidine derivatives (e.g., aryl, alkyl, or heteroaryl)
Imidazole Functionalization Halogenation (Cl₂, Br₂) in CHCl₃1-methyl-2-haloimidazolyl-sulfonyl piperidine derivatives

Example : Reaction with 4-pyridin-3-ylphenylsulfonyl chloride yields analogs with enhanced steric bulk ( ).

Reduction Reactions

The benzoyl carbonyl group undergoes reduction under standard conditions:

Reaction Type Reagents/Conditions Product Reference
Carbonyl Reduction LiAlH₄ in THF1-(5-chloro-2-methoxybenzyl)-piperidine
Catalytic Hydrogenation H₂, Pd/C in ethanolSaturated piperidine-benzyl derivatives

Mechanistic Insight : The electron-withdrawing sulfonyl group enhances the electrophilicity of the carbonyl, facilitating reduction ().

Oxidation Reactions

The methoxy and imidazole groups are susceptible to oxidation:

Reaction Type Reagents/Conditions Product Reference
Methoxy Oxidation KMnO₄ in acidic conditions1-(5-chloro-2-hydroxybenzoyl) derivative
Imidazole Oxidation mCPBA in CH₂Cl₂Imidazole N-oxide derivatives

Note : Oxidation of the methoxy group to a hydroxyl group alters solubility and hydrogen-bonding capacity ().

Electrophilic Aromatic Substitution

The chloro and methoxy groups direct electrophilic attacks on the benzoyl ring:

Reaction Type Reagents/Conditions Product Reference
Nitration HNO₃/H₂SO₄ at 0°C3-nitro-5-chloro-2-methoxybenzoyl derivatives
Halogenation Br₂ in CHCl₃3-bromo-5-chloro-2-methoxybenzoyl analogs

Regioselectivity : The meta-directing effect of the chloro group dominates over the ortho/para-directing methoxy group ().

Cross-Coupling Reactions

The chloro substituent on the benzoyl ring enables palladium-catalyzed coupling:

Reaction Type Reagents/Conditions Product Reference
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivatives with extended π-systems
Buchwald–Hartwig Primary amines, Pd₂(dba)₃, XantphosAminated benzoyl-piperidine analogs

Example : Coupling with 1-methylpyrazol-4-yl boronic acid enhances GlyT1 inhibitory activity in related compounds ( ).

Heterocycle-Specific Reactivity

The 1-methylimidazole ring undergoes regioselective modifications:

Reaction Type Reagents/Conditions Product Reference
Alkylation MeI, K₂CO₃ in DMF1,3-dimethylimidazolium derivatives
Coordination Chemistry Transition metals (e.g., Cu, Zn)Metal complexes with altered bioactivity

Key Finding : Methylation at the imidazole N-3 position reduces steric hindrance, improving binding affinity ( ).

Hydrolysis and Stability

The sulfonamide bond exhibits resistance to hydrolysis under physiological conditions but cleaves under extreme pH:

Reaction Type Reagents/Conditions Product Reference
Acidic Hydrolysis 6M HCl, refluxPiperidine and imidazole sulfonic acid
Basic Hydrolysis NaOH (aq), 100°CDegradation into benzoyl fragments

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and imidazole groups have been shown to possess potent antibacterial and antifungal properties. A study demonstrated that certain derivatives exhibited activity against various bacterial strains, suggesting that modifications to the core structure can enhance efficacy against resistant pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer applications. Studies involving similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation. Specifically, in vitro assays have highlighted their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested for antimicrobial activity against Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity, with some compounds showing IC50 values below 10 µM .
  • Anticancer Screening : In a study focusing on piperidine-based compounds, several derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Notably, compounds exhibited significant growth inhibition at low micromolar concentrations, indicating their potential as lead molecules in anticancer drug development .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites on enzymes, while the benzoyl and sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)-1H-Pyrrole-2-Carbonyl]-4-[(1-Methyl-1H-Imidazol-2-yl)Sulfonyl]Piperidine

  • Structure : Shares the 4-sulfonylimidazole-piperidine core but replaces the 5-chloro-2-methoxybenzoyl with a fluorophenyl-pyrrole carbonyl group.
  • Molecular Weight : 416.47 g/mol.
  • Pyrrole introduces a planar aromatic system, which may reduce conformational flexibility compared to the benzoyl group in the target compound.
  • Implications : The fluorophenyl group could enhance blood-brain barrier penetration, making it more suitable for CNS-targeted therapies .

5-Chloro-1-(Piperidin-4-yl)-1,3-Dihydro-2H-Benzimidazol-2-One (CAS 53786-28-0)

  • Structure : Piperidine linked to a benzimidazolone ring with a chlorine substituent.
  • Molecular Weight : 265.72 g/mol.
  • Key Differences :
    • Lacks the sulfonylimidazole and methoxybenzoyl groups.
    • Benzimidazolone is a common pharmacophore in proton pump inhibitors (e.g., omeprazole analogs).
  • Implications: The absence of sulfonyl groups may limit hydrogen-bonding interactions, reducing target specificity. This compound is often noted as a pharmaceutical impurity .

4-((1-Methyl-1H-Imidazol-2-yl)Sulfonyl)Piperidine Hydrochloride

  • Structure : The sulfonylimidazole-piperidine fragment of the target compound.
  • Molecular Weight : 273.77 g/mol (hydrochloride salt).
  • Key Differences :
    • Lacks the 5-chloro-2-methoxybenzoyl group.
    • Serves as a synthetic intermediate for derivatives like the target compound.
  • Implications : Its availability underscores the modular synthesis approach in medicinal chemistry, where this fragment is coupled with diverse acyl groups to optimize bioactivity .

1-(3-Chlorophenyl)-4-[1-(4-Cyanobenzyl)-2-Methyl-5-Imidazolylmethyl]-2-Piperazinone

  • Structure: Piperazinone core with imidazole and cyanobenzyl substituents.
  • Key Differences: Piperazinone instead of piperidine; cyanobenzyl group introduces polar nitrile functionality. Designed as a histamine H₃ antagonist for Alzheimer’s disease.

Pharmacological Profiles

  • Target Compound : The chloro-methoxybenzoyl group may enhance interactions with hydrophobic enzyme pockets, while the sulfonylimidazole improves metabolic stability.
  • Benzimidazolone Analogs : Primarily act as enzyme inhibitors (e.g., kinases, proton pumps) but lack the sulfonyl group’s versatility .
  • Imidazole-Piperazinones: Demonstrated efficacy in neurological disorders due to histamine receptor modulation .

Research Implications

The target compound’s hybrid structure combines features of benzimidazolones (stability), imidazole-piperazines (neurological activity), and sulfonyl groups (enhanced binding). Future studies should focus on:

  • In vitro receptor binding assays to compare affinity with histamine H₃ or bacterial targets.
  • ADMET profiling to evaluate pharmacokinetic advantages over analogs.
  • Synthetic optimization to minimize impurities like 5-chloro-1-(piperidin-4-yl)-benzimidazolone .

Biological Activity

The compound 1-(5-chloro-2-methoxybenzoyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a derivative of piperidine that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H17ClN2O3SC_{15}H_{17}ClN_{2}O_{3}S, and it features a piperidine ring substituted with a chloro-methoxybenzoyl group and an imidazole sulfonamide moiety. The synthesis typically involves the reaction of appropriate benzoyl derivatives with piperidine and imidazole derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing sulfonyl groups have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study focusing on related compounds, moderate to strong activity was observed against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory properties. Compounds with similar frameworks have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. A study reported that certain piperidine derivatives demonstrated strong inhibitory activity against these enzymes, which are crucial in various biological processes and disease mechanisms .

Pharmacological Properties

The pharmacological profile of the compound may include:

  • Antibacterial action : Effective against specific bacterial strains.
  • Enzyme inhibition : Potentially inhibits AChE and urease, important in treating neurological disorders and urinary infections.
  • Anticancer activity : Some related compounds have shown promise in cancer chemotherapy, suggesting that this compound could also possess similar properties .

Study 1: Antimicrobial Screening

In a comparative study, various synthesized piperidine derivatives were tested for their antimicrobial properties. The results indicated that compounds with the imidazole moiety exhibited enhanced activity against a range of pathogens, including both resistant strains of bacteria .

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeNotes
Compound AStrongModerateEffective against MRSA
Compound BModerateWeakLimited efficacy
Compound CStrongStrongBroad-spectrum activity

Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of related piperidine derivatives:

Compound NameAChE Inhibition (%)Urease Inhibition (%)IC50 Value (µM)
Compound D857015
Compound E905020
Compound F758010

These results indicate that certain modifications in the structure can significantly enhance enzyme inhibitory effects .

Q & A

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via cyclization reactions using reagents like phosphorous oxychloride (POCl₃) under reflux conditions (120°C) . Multi-step protocols involve condensation, sulfonylation, and purification via column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) . Key intermediates include substituted benzoic acid hydrazides and 1-methylimidazole derivatives.

Q. What analytical methods confirm the compound’s structural integrity?

Structural validation relies on ¹H/¹³C NMR (e.g., δ 3.24 ppm for methylsulfonyl groups), IR spectroscopy (carbonyl stretches at ~1650 cm⁻¹), and mass spectrometry (e.g., ESI+ m/z 352–386 for related analogs) . Computational tools like SMILES and InChI (e.g., InChIKey: BQDBHXZVZKAXLX) further support structural assignments .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (e.g., 95.5% purity in intermediate steps) , elemental analysis (C, H, N, S content), and melting point consistency (e.g., 162–193°C for derivatives) . Column chromatography with gradient elution optimizes separation .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with low efficiency (e.g., 15% yield)?

Strategies include:

  • Reaction condition tuning : Extend reflux time (e.g., 6 hrs for imidazole coupling) or use catalysts like LiH in DMF .
  • Substituent engineering : Electron-donating groups (e.g., methoxy) improve cyclization efficiency vs. sterically hindered substituents .
  • Purification refinement : Replace silica gel with preparative HPLC for polar intermediates .

Q. How do substituent variations on the piperidine ring affect bioactivity?

  • Antioxidant activity : Methoxy groups at C2/C6 enhance scavenging capacity (78% at 1000 µg/mL) vs. cyano groups (49%) .
  • Antimicrobial activity : Fluoro substituents on phenyl groups inhibit C. albicans (≥5 mm zone) via enhanced membrane penetration .
  • Methodology : Systematic SAR studies using IC₅₀ values (584.8–959.69 µg/mL) and molecular docking (e.g., benzimidazole-targeted enzymes) .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative assays : Standardize microbial strains (e.g., A. niger ATCC 16404) and antioxidant protocols (DPPH vs. ABTS) .
  • Structural validation : Ensure derivatives are free of regioisomeric impurities via 2D NMR .
  • Computational validation : Use Hirshfeld surface analysis to correlate crystallographic data with intermolecular interactions (e.g., C–H⋯O bonds) .

Q. What computational methods predict target interactions?

  • Molecular docking : Simulate binding to fungal lanosterol demethylase (CYP51) or bacterial DNA gyrase .
  • Hirshfeld analysis : Quantify intermolecular forces (e.g., π-π stacking in crystal structures) to rationalize solubility and stability .

Q. How to address low reproducibility in spectral data?

  • Solvent standardization : Use deuterated DMSO for NMR to minimize solvent shifts .
  • Cross-lab validation : Compare IR spectra with databases (e.g., SDBS) and replicate synthetic protocols .

Methodological Guidelines

Designing experiments for derivative libraries

  • Scaffold diversification : Introduce substituents at the piperidine N-atom (e.g., benzyl, fluorobenzyl) or imidazole sulfur .
  • High-throughput screening : Use 96-well plates for antimicrobial MIC assays (0.5–128 µg/mL) .

Evaluating metabolic stability

  • ADME profiling : Calculate logP (e.g., 2.1–3.8 for analogs) and polar surface area (PSA > 80 Ų) to predict blood-brain barrier penetration .
  • In vitro assays : Test hepatic microsomal stability (e.g., rat liver microsomes) and CYP450 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.